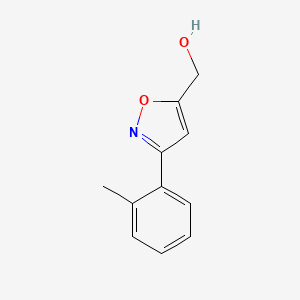

(3-(o-Tolyl)isoxazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(2-methylphenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)11-6-9(7-13)14-12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNUCDAEKSZWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734725 | |

| Record name | [3-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-56-3 | |

| Record name | 3-(2-Methylphenyl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(o-Tolyl)isoxazol-5-yl)methanol for Advanced Research

Introduction: The Strategic Value of the Isoxazole Scaffold

In the landscape of modern medicinal chemistry and materials science, the isoxazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of a multitude of biologically active agents due to its unique electronic properties and ability to act as a versatile synthetic intermediate.[2][3][4] Isoxazole-based compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5] Their incorporation into molecular designs can enhance physicochemical properties, improve pharmacokinetic profiles, and introduce specific steric and electronic features crucial for molecular recognition.[6]

Within this important class of compounds, (3-(o-tolyl)isoxazol-5-yl)methanol emerges as a particularly valuable building block. Its structure combines the proven isoxazole core with two key peripheral functionalities: an ortho-tolyl group and a primary alcohol (hydroxymethyl group). The ortho-methyl substituent on the phenyl ring introduces a specific conformational bias that can be exploited in rational drug design to probe and optimize interactions with biological targets. Simultaneously, the hydroxymethyl group at the 5-position serves as a versatile synthetic handle, allowing for straightforward chemical modification and the generation of diverse compound libraries.

This guide provides an in-depth technical overview of the chemical properties, synthesis, characterization, reactivity, and safe handling of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its potential in their scientific endeavors.

Core Physicochemical & Structural Properties

A foundational understanding of a molecule's physical and chemical identity is paramount for its effective use in research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885273-56-3 | [7][8] |

| Molecular Formula | C₁₁H₁₁NO₂ | [7][8] |

| Molecular Weight | 189.21 g/mol | [7][8] |

| Synonyms | [3-(2-methylphenyl)-1,2-oxazol-5-yl]methanol | [9] |

| Physical Form | Not explicitly defined; related isomers range from liquids to solids | [10] |

| Melting Point | Not available. For comparison, the para-isomer melts at 73-74 °C. | [7][10] |

| Boiling Point | Not available. Predicted for the para-isomer: 368.7±32.0 °C. | [7][10] |

Note: Many physical properties for the ortho-isomer have not been formally published. Data for isomers or predictions are provided for estimation purposes.

Structural Insights: The molecule's architecture is key to its utility. The ortho-tolyl group, being sterically more demanding than its meta or para counterparts, can restrict the rotation around the C3-phenyl bond. This fixed orientation can be highly advantageous in drug design, potentially leading to higher binding affinity and selectivity for a target protein. The hydroxymethyl group at the C5 position is electronically distinct from the aromatic C3 position, offering a site for chemical transformations that do not significantly perturb the electronic nature of the core heterocyclic system.

Synthesis and Mechanistic Causality

The most reliable and common method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach is favored for its high regioselectivity and the ready availability of starting materials. The synthesis of this compound logically follows this pathway.

Workflow for Synthesis via [3+2] Cycloaddition

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Causality: This protocol, adapted from the synthesis of the analogous para-isomer, utilizes a one-pot approach where the highly reactive nitrile oxide is generated in situ and immediately trapped by the dipolarophile (propargyl alcohol). This avoids the isolation of the unstable nitrile oxide intermediate. Sodium hypochlorite is a mild, inexpensive, and readily available oxidizing agent for converting the aldoxime to the nitrile oxide.

-

Step 1: Aldoxime Synthesis.

-

To a solution of o-tolualdehyde (1.0 eq) in a suitable solvent like pyridine or ethanol, add hydroxylamine hydrochloride (1.1 eq).

-

Add a base (e.g., sodium hydroxide or pyridine, 1.1 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up involves neutralization and extraction with an organic solvent (e.g., ethyl acetate) to yield o-tolualdoxime, which can be used directly in the next step.

-

-

Step 2: One-Pot Cycloaddition.

-

Dissolve the crude o-tolualdoxime (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add propargyl alcohol (1.2 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-15% solution, 2.0 eq) dropwise while vigorously stirring.

-

Self-Validating Checkpoint: The reaction is often exothermic. A controlled addition rate is crucial to maintain the temperature below 10 °C. The appearance of a new spot on TLC corresponding to the product indicates the reaction is proceeding.

-

Allow the reaction to stir at room temperature for several hours or overnight until the starting material is consumed.

-

Quench the reaction with a reducing agent like sodium sulfite solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Alternative Methodologies: For process optimization, researchers can consider ultrasound-assisted synthesis, which has been shown to accelerate reaction times and improve yields for similar (3-phenylisoxazol-5-yl)methanol derivatives.[11]

Spectroscopic Characterization and Validation

Unambiguous structural confirmation is critical. The following spectral data are predicted based on the known spectra of its para-isomer and general principles of NMR spectroscopy.[12]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Complex multiplet signals between δ 7.2-7.8 ppm (4H). The ortho-substitution will result in a more complex splitting pattern compared to the symmetrical para-isomer. - Isoxazole Proton: A singlet around δ 6.5-6.8 ppm (1H, H-4 of isoxazole). - Methylene Protons: A doublet or singlet around δ 4.7-4.9 ppm (2H, -CH ₂OH), which may show coupling to the hydroxyl proton. - Hydroxyl Proton: A broad singlet or triplet (variable, 1H, -CH₂OH ). - Methyl Protons: A singlet around δ 2.4-2.5 ppm (3H, Ar-CH ₃). |

| ¹³C NMR | - Isoxazole Carbons: Signals around δ 170-172 (C5), δ 161-163 (C3), and δ 98-102 (C4). - Aromatic Carbons: Multiple signals in the δ 125-140 ppm range, including the quaternary carbons. - Methylene Carbon: A signal around δ 55-60 ppm (-C H₂OH). - Methyl Carbon: A signal around δ 20-22 ppm (Ar-C H₃). |

| FT-IR | - O-H Stretch: Broad peak at ~3200-3500 cm⁻¹ (alcohol). - C-H Stretch: Aromatic (~3100 cm⁻¹) and Aliphatic (~2850-2950 cm⁻¹). - C=N Stretch: ~1600-1615 cm⁻¹ (isoxazole ring). - C=C Stretch: ~1450-1580 cm⁻¹ (aromatic and isoxazole rings). - N-O Stretch: ~850-900 cm⁻¹. |

| Mass Spec. | - (ESI+) : Expected [M+H]⁺ at m/z 190.08. Expected [M+Na]⁺ at m/z 212.06. |

Note: Chemical shifts are reported in ppm relative to TMS. The exact values may vary depending on the deuterated solvent used.[13][14]

Chemical Reactivity and Derivatization Potential

This compound is a bifunctional molecule whose reactivity is dominated by its hydroxymethyl group. This functional group is a gateway for a multitude of chemical transformations, making the molecule an ideal starting point for building a library of analogues for structure-activity relationship (SAR) studies.[15]

Key Reaction Pathways

Caption: Key derivatization pathways from the hydroxymethyl group.

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The resulting carbonyl compounds are themselves versatile intermediates for reactions such as reductive amination or Wittig reactions.

-

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms esters. This is a common strategy in prodrug design or for modulating lipophilicity.

-

Etherification: Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields ethers. This allows for the introduction of various alkyl or aryl chains.

-

Halogenation: Conversion of the alcohol to an alkyl halide (e.g., using thionyl chloride for the chloride) transforms the functional group into a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce amines, azides, thiols, or other functionalities.

-

Isoxazole Ring Reactivity: While generally stable, the isoxazole ring's N-O bond is its Achilles' heel. Under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel), the ring can be cleaved to yield an enaminoketone, a valuable difunctionalized intermediate. This latent functionality is a key feature of isoxazole chemistry.[16]

Applications in Research and Drug Development

The true value of this compound lies in its role as a strategic building block. The isoxazole moiety is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[2]

-

Scaffold for SAR Studies: By utilizing the reaction pathways described above, medicinal chemists can rapidly generate a focused library of compounds. For example, creating a series of esters or ethers allows for systematic probing of steric and electronic requirements within a receptor's binding pocket.

-

Conformational Locking: The ortho-tolyl group can serve to lock the phenyl ring in a specific orientation relative to the isoxazole core. In drug design, such conformational constraint can reduce the entropic penalty of binding, leading to higher affinity and improved selectivity for the target protein.[4]

-

Fragment-Based Drug Discovery (FBDD): This molecule can be considered an elaborate fragment. The isoxazole-tolyl portion can provide an initial binding interaction, and the hydroxymethyl "vector" points a direction for synthetic elaboration to pick up additional, potency-enhancing interactions with the target.

Safety, Handling, and Storage

As a research chemical, the toxicological properties of this compound have not been thoroughly investigated.[7] Therefore, prudent laboratory practices are mandatory.

Standard Operating Protocol for Safe Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[7][17]

-

Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][18] The material safety data sheet (SDS) notes it may cause respiratory irritation.[7]

-

Spill Management: In case of a spill, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a sealed container for chemical waste disposal.[7]

-

Fire Safety: Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Storage & Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7] Contact a licensed professional waste disposal service.[7]

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers significant advantages for researchers in drug discovery and synthetic chemistry. Its combination of a biologically relevant isoxazole core, a conformationally influential ortho-tolyl group, and a highly versatile hydroxymethyl handle provides a robust platform for the synthesis of novel and complex molecules. By understanding its physicochemical properties, mastering its synthesis, and appreciating its reactivity, scientists can effectively unlock the full potential of this valuable compound in the pursuit of new medicines and materials.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 7. capotchem.com [capotchem.com]

- 8. (3-O-TOLYL-ISOXAZOL-5-YL)-METHANOL | 885273-56-3 [m.chemicalbook.com]

- 9. This compound - CAS:885273-56-3 - Sunway Pharm Ltd [3wpharm.com]

- 10. (3-P-TOLYL-ISOXAZOL-5-YL)-METHANOL CAS#: 206055-87-0 [amp.chemicalbook.com]

- 11. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound | Bentham Science [eurekaselect.com]

- 12. rsc.org [rsc.org]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. eurisotop.com [eurisotop.com]

- 15. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-depth Technical Guide to (3-(o-Tolyl)isoxazol-5-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(o-Tolyl)isoxazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, analytical characterization, and explore its potential applications in drug discovery, particularly in oncology. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The unique arrangement of nitrogen and oxygen atoms within the five-membered ring imparts specific electronic and steric properties, enabling isoxazole-containing molecules to interact with a diverse range of biological targets.[1] This has led to their successful incorporation into numerous FDA-approved drugs. The addition of an isoxazole moiety can enhance a compound's physical and chemical properties, potentially leading to improved efficacy, reduced toxicity, and better pharmacokinetic profiles.[1]

This compound, with the CAS Number 885273-56-3 , represents a specific analogue that holds promise for further investigation.[3] Its structure combines the proven isoxazole core with a tolyl group, offering a scaffold for the development of targeted therapies. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4]

Physicochemical and Structural Information

| Property | Value for this compound | Value for (3-(p-Tolyl)isoxazol-5-yl)methanol (for comparison) |

| CAS Number | 885273-56-3[3] | 206055-87-0[5][6] |

| Molecular Formula | C₁₁H₁₁NO₂[3] | C₁₁H₁₁NO₂[5] |

| Molecular Weight | 189.21 g/mol [3] | 189.21 g/mol [5] |

| Melting Point | Not available[7] | 73-74 °C[5] |

| Boiling Point | Not available[7] | 368.7±32.0 °C (Predicted)[5] |

| Density | Not available[7] | 1.176±0.06 g/cm³ (Predicted)[5] |

| pKa | Not available | 13.33±0.10 (Predicted)[5] |

| Physical Form | Not available | Light Yellow Solid |

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne. The following protocol is adapted from a validated procedure for the synthesis of the para-isomer and is expected to yield the desired ortho-substituted product with high efficiency.[1]

Rationale for the Synthetic Approach

The chosen synthetic route is a two-step process that begins with the formation of an aldoxime from the corresponding aldehyde. This is a classic and reliable method for generating the precursor to the nitrile oxide. The subsequent in-situ generation of the nitrile oxide and its cycloaddition with an alkyne is a highly efficient and atom-economical way to construct the isoxazole ring. The use of a common and inexpensive oxidizing agent like sodium hypochlorite makes this method practical for laboratory-scale synthesis.[1]

Experimental Protocol

Step 1: Synthesis of o-Tolualdehyde Oxime

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-tolualdehyde (10 mmol), hydroxylamine hydrochloride (12 mmol), and pyridine (20 mL).

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude o-tolualdehyde oxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude o-tolualdehyde oxime (10 mmol) and propargyl alcohol (12 mmol) in a suitable solvent such as dichloromethane (50 mL) in a 250 mL round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (10-15% available chlorine, 15 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with water (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.

-

After filtration, concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. Based on data from structurally similar compounds, the following spectral features are predicted for this compound.[8]

-

¹H NMR (in CDCl₃):

-

A singlet for the methyl protons of the tolyl group around δ 2.4-2.5 ppm.

-

Multiplets for the aromatic protons of the tolyl group in the range of δ 7.2-7.8 ppm.

-

A singlet for the proton on the isoxazole ring (C4-H) around δ 6.7-6.9 ppm.

-

A singlet or doublet for the methylene protons (-CH₂OH) adjacent to the isoxazole ring.

-

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃):

-

A signal for the methyl carbon around δ 20-22 ppm.

-

Signals for the aromatic carbons between δ 125-140 ppm.

-

Signals for the isoxazole ring carbons, with C3 and C5 typically appearing at lower field (δ > 160 ppm) and C4 at a higher field.

-

A signal for the methylene carbon (-CH₂OH).

-

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[1]

-

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

-

C=N stretching of the isoxazole ring around 1600 cm⁻¹.[1]

-

C-O stretching vibrations.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is essential for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile or methanol in water is a common starting point.[9][10] Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₁H₁₁NO₂), the expected [M+H]⁺ ion would be at m/z 190.08.

Potential Applications in Drug Discovery: An Anticancer Perspective

Isoxazole derivatives have emerged as promising candidates in oncology research.[11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and disruption of cell signaling pathways crucial for cancer cell proliferation and survival.[13][14]

Proposed Mechanism of Action

Several studies on isoxazole-based compounds suggest that they can induce apoptosis in cancer cells through the intrinsic pathway. This often involves the activation of p53, a tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering a caspase cascade that culminates in programmed cell death. Additionally, isoxazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division.[15]

Signaling Pathway Diagram

Caption: Proposed mechanism of anticancer action for isoxazole derivatives.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The following information is derived from its Safety Data Sheet (SDS).[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a molecule with a foundation in the well-established and biologically significant isoxazole scaffold. Its synthesis is achievable through reliable and scalable chemical methods. While further research is needed to fully elucidate its specific biological activities and mechanism of action, the broader class of isoxazole derivatives has shown considerable promise, particularly in the development of novel anticancer agents. This guide provides a solid technical foundation for researchers to build upon as they explore the therapeutic potential of this and related compounds.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 3. (3-O-TOLYL-ISOXAZOL-5-YL)-METHANOL | 885273-56-3 [m.chemicalbook.com]

- 4. ijpca.org [ijpca.org]

- 5. (3-P-TOLYL-ISOXAZOL-5-YL)-METHANOL CAS#: 206055-87-0 [amp.chemicalbook.com]

- 6. CAS 206055-87-0 | (3-P-Tolyl-isoxazol-5-YL)-methanol - Synblock [synblock.com]

- 7. capotchem.com [capotchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol: A Researcher's Companion

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking.[1] This five-membered heterocycle is a privileged scaffold found in a multitude of clinically approved pharmaceuticals, including the COX-2 inhibitors valdecoxib and parecoxib, as well as various antibiotics and antipsychotic agents. The inherent versatility of the isoxazole core allows for tailored substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic route to (3-(o-Tolyl)isoxazol-5-yl)methanol, a valuable building block for the development of novel therapeutics.

Retrosynthetic Analysis and Strategic Approach

The target molecule, this compound, can be conceptually deconstructed to reveal a logical and efficient synthetic pathway. The core isoxazole ring is most effectively formed via a [3+2] cycloaddition reaction, a powerful and highly regioselective method for constructing five-membered heterocycles.[2][3] Our retrosynthetic analysis points to two primary precursors: an o-tolyl-substituted nitrile oxide and a three-carbon alkyne bearing a hydroxyl group. This leads to a convergent synthesis strategy, beginning with readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow and Mechanistic Insights

The forward synthesis involves two principal stages: the formation of o-methylbenzaldoxime and the subsequent one-pot, in-situ generation of the nitrile oxide followed by the [3+2] cycloaddition with propargyl alcohol.

Part 1: Synthesis of o-Methylbenzaldoxime

The initial step is the condensation of o-methylbenzaldehyde with hydroxylamine hydrochloride. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding aldoxime. The use of a mild base, such as pyridine, is crucial to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby driving the reaction to completion.

Part 2: In-Situ Nitrile Oxide Generation and [3+2] Cycloaddition

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition.[1][3] The o-methylbenzaldoxime is converted in-situ to the highly reactive o-tolyl nitrile oxide intermediate. This is typically achieved through oxidation with a mild oxidizing agent like sodium hypochlorite. The generated nitrile oxide then readily undergoes a [3+2] cycloaddition reaction with propargyl alcohol. This concerted, pericyclic reaction is highly regioselective, affording the desired 3,5-disubstituted isoxazole with excellent control.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molecular Weight | CAS No. |

| o-Methylbenzaldehyde | C₈H₈O | 120.15 g/mol | 529-20-4 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 g/mol | 5470-11-1 |

| Pyridine | C₅H₅N | 79.10 g/mol | 110-86-1 |

| Propargyl Alcohol | C₃H₄O | 56.06 g/mol | 107-19-7 |

| Sodium Hypochlorite | NaOCl | 74.44 g/mol | 7681-52-9 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | 75-09-2 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 g/mol | 110-54-3 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | 7757-82-6 |

Step-by-Step Procedure:

1. Synthesis of o-Methylbenzaldoxime:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-methylbenzaldehyde (1.0 eq) in pyridine (3.0 eq).

-

To this solution, add hydroxylamine hydrochloride (1.2 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield o-methylbenzaldoxime as a viscous liquid or low-melting solid, which can be used in the next step without further purification.

2. Synthesis of this compound:

-

In a 500 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and thermometer, dissolve the crude o-methylbenzaldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in dichloromethane (DCM, 150 mL).

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Add an aqueous solution of sodium hypochlorite (10-15%, 2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine all organic layers, wash with water (100 mL) followed by brine (100 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid. The structure of the synthesized compound should be confirmed by FT-IR and ¹H NMR spectroscopy.[4][5]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization. The progress of each reaction step can be reliably tracked using Thin Layer Chromatography (TLC), allowing for real-time assessment of reaction completion and the formation of any byproducts. The final product's identity and purity must be unequivocally confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Expected spectral data should align with the proposed structure, providing definitive validation of the synthetic outcome.

Conclusion

This guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The strategy, centered around the well-established [3+2] cycloaddition of a nitrile oxide with an alkyne, offers high regioselectivity and good yields. By providing a thorough understanding of the reaction mechanism, a detailed experimental protocol, and a framework for validation, this document serves as a valuable resource for researchers in organic synthesis and drug development. The methodologies presented are scalable and can be adapted for the synthesis of a diverse library of isoxazole derivatives, furthering the exploration of this important class of compounds in medicinal chemistry.

References

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. biolmolchem.com [biolmolchem.com]

Spectroscopic Analysis of (3-(o-Tolyl)isoxazol-5-yl)methanol: A Technical Guide

An In-depth Examination of the Structural Elucidation of a Key Isoxazole Derivative

Abstract

This technical guide provides a detailed overview of the spectroscopic data for (3-(o-Tolyl)isoxazol-5-yl)methanol, a substituted isoxazole of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known for their diverse biological activities, and a thorough understanding of their structural characteristics is paramount for the rational design of new therapeutic agents.[1] This document will delve into the analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the ortho-tolyl isomer of (3-(Tolyl)isoxazol-5-yl)methanol. The interpretation of these spectra provides a comprehensive fingerprint of the molecule, confirming its identity and providing insights into its electronic and structural properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of novel heterocyclic compounds.

Introduction: The Significance of Isoxazole Scaffolds

The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This scaffold is a cornerstone in medicinal chemistry, with isoxazole-containing compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The unique electronic and structural features of the isoxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[2] The substitution pattern on the isoxazole core plays a critical role in modulating the pharmacological profile of these molecules.

This guide focuses on the spectroscopic characterization of this compound (CAS 885273-56-3).[4] The presence of the ortho-tolyl group introduces specific steric and electronic effects that influence the spectroscopic signature of the molecule. A detailed analysis of its spectroscopic data is essential for unambiguous identification, quality control, and for understanding its structure-activity relationships.

Molecular Structure

The molecular structure of this compound is presented below. The key structural features include the isoxazole ring, the ortho-substituted tolyl group at the 3-position, and the methanol substituent at the 5-position.

Figure 1: Chemical structure of this compound.

Spectroscopic Data and Interpretation

Detailed spectroscopic data for this compound is not widely available in the public domain. While data for the para- and meta-tolyl isomers have been published, the specific spectra for the ortho-isomer are not present in the searched resources.[2] Therefore, this section will present a predictive analysis based on the known spectroscopic behavior of isoxazole derivatives and related substituted aromatic compounds. The following subsections outline the expected features in the ¹H NMR, ¹³C NMR, IR, and mass spectra of the target molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (tolyl) | ~2.4 | Singlet | 3H |

| -CH₂OH | ~4.7 | Singlet | 2H |

| -OH | Variable (broad singlet) | Singlet | 1H |

| Isoxazole H-4 | ~6.5 | Singlet | 1H |

| Aromatic (tolyl) | 7.2 - 7.8 | Multiplet | 4H |

Rationale for Predictions:

-

-CH₃ (tolyl): The methyl protons on the tolyl group are expected to appear as a singlet around 2.4 ppm, a typical chemical shift for benzylic methyl groups.

-

-CH₂OH: The methylene protons of the methanol substituent are adjacent to the isoxazole ring and an oxygen atom, leading to a downfield shift, predicted to be around 4.7 ppm. This would likely be a singlet as there are no adjacent protons.

-

-OH: The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

Isoxazole H-4: The proton at the 4-position of the isoxazole ring is expected to be a singlet at approximately 6.5 ppm, a characteristic chemical shift for this proton in 3,5-disubstituted isoxazoles.[5]

-

Aromatic (tolyl): The four protons of the ortho-substituted tolyl ring will appear as a complex multiplet in the aromatic region (7.2 - 7.8 ppm) due to their distinct chemical environments and spin-spin coupling.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (tolyl) | ~21 |

| -CH₂OH | ~56 |

| Isoxazole C-4 | ~102 |

| Aromatic (tolyl) | 125 - 138 |

| Isoxazole C-3 | ~162 |

| Isoxazole C-5 | ~170 |

Rationale for Predictions:

-

-CH₃ (tolyl): The methyl carbon is expected at a characteristic upfield position around 21 ppm.

-

-CH₂OH: The methylene carbon attached to the hydroxyl group is predicted to be around 56 ppm.

-

Isoxazole Ring Carbons: The isoxazole ring carbons are expected at distinct downfield positions, with C-4 being the most upfield (~102 ppm), followed by C-3 (~162 ppm) and C-5 (~170 ppm), consistent with data for similar isoxazole structures.[5]

-

Aromatic Carbons: The six carbons of the tolyl ring will have distinct signals in the typical aromatic region of 125-138 ppm. The quaternary carbon attached to the isoxazole ring and the carbon bearing the methyl group will likely have different intensities compared to the protonated carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (isoxazole) | 1580 - 1620 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| N-O stretch (isoxazole) | 850 - 950 | Medium |

Rationale for Predictions:

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding.[2]

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear between 2850 and 3000 cm⁻¹.[2]

-

C=N and C=C Stretches: The C=N stretching of the isoxazole ring and the C=C stretching of the aromatic tolyl ring are expected in the 1450-1620 cm⁻¹ region.[2]

-

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is predicted in the 1000-1260 cm⁻¹ range.

-

N-O Stretch: The N-O stretching vibration of the isoxazole ring is expected to appear in the fingerprint region, around 850-950 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂), which is 189.21 g/mol .[4]

-

Fragmentation Pattern: Isoxazole rings are known to undergo characteristic fragmentation pathways. A common fragmentation involves the cleavage of the N-O bond, followed by rearrangements. Key predicted fragments for this compound would include:

-

Loss of the hydroxymethyl group (-CH₂OH, 31 Da) leading to a fragment at m/z 158.

-

Cleavage of the isoxazole ring, potentially leading to fragments corresponding to the o-tolyl nitrile oxide cation and other smaller fragments.

-

Experimental Protocols

While specific experimental data for the title compound is not available, this section outlines the general, industry-standard protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Figure 2: General workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules, which typically induces fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often results in a prominent molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of (3-(o-Tolyl)isoxazol-5-yl)methanol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of (3-(o-tolyl)isoxazol-5-yl)methanol, a heterocyclic compound featuring an isoxazole core. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2]

This document will dissect the structural information encoded within the NMR spectra of this specific molecule. We will explore the causal relationships between the molecular structure and the observed chemical shifts, coupling constants, and signal multiplicities. Furthermore, a robust, self-validating experimental protocol for acquiring high-quality NMR data is presented, ensuring reproducibility and accuracy in your own laboratory settings.

Molecular Structure and Spectroscopic Overview

The target molecule, this compound (CAS 885273-56-3), consists of three key structural motifs: an ortho-substituted tolyl group, a 1,2-isoxazole ring, and a primary alcohol (hydroxymethyl group).[3] Each of these components contributes unique and identifiable signatures to the overall ¹H and ¹³C NMR spectra.

Caption: Numbered structure of this compound.

Part 1: Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and multiplicity (splitting patterns). The expected signals for this compound are discussed below, with representative chemical shifts provided for a CDCl₃ solvent.

Aromatic Protons (o-Tolyl Group, C1'-C6')

The four protons on the ortho-substituted tolyl ring are magnetically non-equivalent and will give rise to a complex set of signals in the aromatic region of the spectrum, typically between δ 7.20-7.80 ppm . The proximity of the bulky isoxazole ring and the electronic nature of the substituents will influence their precise chemical shifts. The proton ortho to the methyl group (H6') and the proton ortho to the isoxazole ring will likely show the most distinct shifts. Due to complex spin-spin coupling, these signals often appear as overlapping multiplets.

Isoxazole Ring Proton (H-4)

The proton at the C-4 position of the isoxazole ring is a key diagnostic signal. Lacking any adjacent protons, it appears as a sharp singlet . Its chemical shift is sensitive to the electronic nature of the substituents at positions 3 and 5.[4] For 3,5-disubstituted isoxazoles, this signal is typically observed in the range of δ 6.50-6.80 ppm .[5]

Hydroxymethyl Protons (-CH₂OH)

-

Methylene Protons (C8'-H₂): The two protons of the methylene group attached to C-5 are chemically equivalent and are expected to appear as a singlet around δ 4.80-5.00 ppm . In aprotic, non-hydrogen-bonding solvents like CDCl₃, coupling to the hydroxyl proton is often not observed due to rapid chemical exchange.[6]

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.[6][7] It typically appears as a broad singlet that can range from δ 1.5-4.0 ppm . A simple D₂O shake experiment can confirm its identity, as the signal will disappear upon exchange of the proton for deuterium.

Methyl Protons (C7'-H₃)

The three protons of the tolyl's methyl group are equivalent and are shielded by the adjacent aromatic ring. They will produce a sharp singlet at a characteristic upfield position, typically around δ 2.40-2.50 ppm .

Summary of Predicted ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) in CDCl₃ | Multiplicity | Integration |

| Ar-H (Tolyl) | 7.20 - 7.80 | Multiplet (m) | 4H |

| Isoxazole H -4 | 6.50 - 6.80 | Singlet (s) | 1H |

| -CH₂ OH | 4.80 - 5.00 | Singlet (s) | 2H |

| -CH₃ (Tolyl) | 2.40 - 2.50 | Singlet (s) | 3H |

| -CH₂OH | 1.5 - 4.0 | Broad Singlet (br s) | 1H |

Part 2: Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Isoxazole Ring Carbons (C-3, C-4, C-5)

The chemical shifts of the isoxazole ring carbons are highly characteristic.

-

C-3: Attached to the tolyl group and the ring nitrogen, this carbon is significantly deshielded, appearing around δ 161-163 ppm .

-

C-5: Attached to the hydroxymethyl group and the ring oxygen, this carbon is the most deshielded carbon of the heterocycle, typically found near δ 170-172 ppm .[5]

-

C-4: This protonated carbon is the most shielded of the ring carbons, with a signal expected around δ 98-102 ppm .[1]

Aromatic Carbons (o-Tolyl Group, C1'-C6')

The tolyl group will show six distinct signals in the aromatic region (δ 125-140 ppm ).

-

Quaternary Carbons: The carbon attached to the isoxazole ring (C1') and the carbon bearing the methyl group (C2') will appear as weaker signals. C1' is expected around δ 128-130 ppm , while C2', influenced by the alkyl substituent, will be further downfield around δ 138-140 ppm .

-

Protonated Carbons: The four CH carbons of the aromatic ring will appear in the typical aromatic region between δ 125-131 ppm .

Hydroxymethyl Carbon (C-8')

The carbon of the -CH₂OH group is a primary alcohol carbon and is expected to resonate in the range of δ 55-60 ppm .

Methyl Carbon (C-7')

The methyl carbon of the tolyl group is highly shielded and will appear far upfield, typically around δ 20-22 ppm .

Summary of Predicted ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) in CDCl₃ |

| Isoxazole C -5 | 170 - 172 |

| Isoxazole C -3 | 161 - 163 |

| Ar-C (Tolyl, C2') | 138 - 140 |

| Ar-C H (Tolyl) | 125 - 131 |

| Ar-C (Tolyl, C1') | 128 - 130 |

| Isoxazole C -4 | 98 - 102 |

| -C H₂OH (C8') | 55 - 60 |

| -C H₃ (Tolyl, C7') | 20 - 22 |

Part 3: Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is paramount for obtaining high-quality, reproducible NMR data. The following workflow is designed to be a self-validating system.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Transfer the solid to a clean, small vial. Add approximately 0.6 mL of a deuterated solvent (CDCl₃ is standard; DMSO-d₆ can be used to better resolve -OH couplings).[8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ 0.00 ppm.[9]

-

Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup & Acquisition:

-

The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[10]

-

¹H NMR: A standard single-pulse experiment (e.g., Bruker's zg30) is sufficient. Key parameters include a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and an acquisition time of ~3-4 seconds. Typically, 8 to 16 scans are adequate for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled single-pulse experiment (e.g., Bruker's zgpg30) is used. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A longer relaxation delay (e.g., 2-5 seconds) is advisable for accurate integration of quaternary carbons, although this is not typically required for simple identification.

-

-

Data Processing and Validation:

-

The raw data (Free Induction Decay, FID) is processed using a Fourier Transform.

-

The resulting spectrum must be accurately phased and baseline corrected.

-

The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

For the ¹H spectrum, the signals are integrated. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (e.g., 4:1:2:3:1), thus providing an internal validation of the structure.

-

For definitive assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) can be employed to unambiguously connect the proton and carbon frameworks.[11]

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous fingerprint of its molecular structure. By understanding the fundamental principles that govern chemical shifts and coupling patterns for the constituent tolyl, isoxazole, and hydroxymethyl moieties, researchers can confidently verify the identity, purity, and structural integrity of this compound. The application of the rigorous experimental protocol outlined herein will ensure the generation of high-fidelity data, a cornerstone of scientific integrity in chemical research and pharmaceutical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. (3-O-TOLYL-ISOXAZOL-5-YL)-METHANOL | 885273-56-3 [m.chemicalbook.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. rsc.org [rsc.org]

- 6. reddit.com [reddit.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. scienceopen.com [scienceopen.com]

- 9. rsc.org [rsc.org]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

An In-Depth Technical Guide to the FT-IR Spectrum of (3-(o-Tolyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(o-Tolyl)isoxazol-5-yl)methanol is a heterocyclic compound featuring an isoxazole ring, a structural motif of significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1] The precise characterization of these molecules is paramount to ensure their identity, purity, and stability. Among the suite of analytical techniques employed for this purpose, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method.[2]

This technical guide provides a comprehensive analysis of the FT-IR spectrum of this compound. As Senior Application Scientists, our goal is to move beyond a simple cataloging of peaks and delve into the causal relationships between molecular structure and vibrational spectra. This document will serve as a practical resource for researchers in pharmaceutical and chemical sciences, enabling confident structural elucidation and quality control.

Section 1: Fundamentals of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations include stretching, bending, scissoring, and rocking motions. The resulting spectrum is a unique "fingerprint" of the molecule, providing valuable information about its functional groups and overall structure.[2]

The "Fourier Transform" aspect of the technique refers to the use of an interferometer and a mathematical algorithm to simultaneously measure all infrared frequencies. This results in a significant improvement in signal-to-noise ratio and data acquisition speed compared to older dispersive methods.

An FT-IR spectrum is typically plotted with wavenumber (cm⁻¹) on the x-axis and percentage of transmittance or absorbance on the y-axis. The spectrum is generally divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). The former contains characteristic peaks for specific functional groups, while the latter is a complex region of overlapping signals that is unique to each molecule.[3]

Section 2: The Molecular Structure of this compound

A thorough understanding of the molecular structure is a prerequisite for interpreting its FT-IR spectrum. This compound is comprised of three key structural components:

-

o-Tolyl Group: A benzene ring substituted with a methyl group. This contributes to aromatic C-H and C=C stretching and bending vibrations.[4]

-

Isoxazole Ring: A five-membered heterocyclic ring containing nitrogen and oxygen atoms. This ring system has characteristic C=N, C-O, and N-O stretching vibrations.[5]

-

Methanol Group: A primary alcohol functional group (-CH₂OH). This group is readily identified by its characteristic O-H and C-O stretching vibrations.[6][7]

Caption: Chemical structure of this compound.

Section 3: Experimental Protocol for FT-IR Analysis

The quality of an FT-IR spectrum is highly dependent on proper sample preparation and data acquisition. The following protocol outlines a standard procedure for obtaining a high-quality spectrum of this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared Spectrometer.

-

Accessory: A single-reflection ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Label the peaks of interest with their corresponding wavenumbers.

-

Caption: Experimental workflow for FT-IR analysis.

Section 4: In-Depth Analysis of the FT-IR Spectrum

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500 - 3200 | O-H (Alcohol) | H-bonded stretching | Strong, Broad |

| ~3030 | C-H (Aromatic) | Stretching | Medium to Weak |

| 2950 - 2850 | C-H (Alkyl/CH₂) | Stretching | Medium |

| ~1600 | C=N (Isoxazole) | Stretching | Medium |

| 1600 - 1450 | C=C (Aromatic) | Ring stretching | Medium to Weak |

| 1300 - 1000 | C-O (Alcohol) | Stretching | Strong |

| 900 - 675 | C-H (Aromatic) | Out-of-plane bending | Strong |

Detailed Interpretation:

-

O-H Stretching Region (3500 - 3200 cm⁻¹): A prominent, broad absorption band is expected in this region, characteristic of the O-H stretching vibration of the primary alcohol.[6][8] The broadening is a result of intermolecular hydrogen bonding between the alcohol moieties.[7] The presence of this band is a strong indicator of the hydroxyl group.

-

C-H Stretching Region (3100 - 2850 cm⁻¹): This region will contain multiple peaks. A weaker absorption around 3030 cm⁻¹ is indicative of the C-H stretching of the aromatic tolyl group.[4][9] Stronger absorptions between 2950 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.[3]

-

Fingerprint Region (1600 - 600 cm⁻¹): This complex region provides a unique fingerprint for the molecule.

-

C=N and C=C Stretching (1600 - 1450 cm⁻¹): The stretching vibration of the C=N bond within the isoxazole ring is expected to appear around 1600 cm⁻¹.[10] This may overlap with the C=C stretching vibrations of the aromatic ring, which typically show a series of bands in the 1600-1450 cm⁻¹ range.[4][11]

-

C-O Stretching (1300 - 1000 cm⁻¹): A strong absorption band in this region is characteristic of the C-O stretching of the primary alcohol.[12] The exact position can be influenced by coupling with other vibrations.

-

Isoxazole Ring Vibrations: The isoxazole ring will also contribute other characteristic vibrations in the fingerprint region, including N-O stretching, which can be observed in the 835-635 cm⁻¹ range.[10]

-

Aromatic C-H Bending (900 - 675 cm⁻¹): The out-of-plane C-H bending vibrations of the substituted aromatic ring will give rise to strong absorptions in this region. The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.[4]

-

Section 5: Applications in Drug Development and Quality Control

FT-IR spectroscopy is an indispensable tool in the pharmaceutical industry for several reasons:

-

Identity Confirmation: The unique fingerprint of the FT-IR spectrum of this compound can be used to unequivocally confirm its identity by comparing it to a reference standard.

-

Purity Assessment: The presence of unexpected peaks in the spectrum can indicate the presence of impurities, such as starting materials, byproducts, or degradation products.

-

Reaction Monitoring: FT-IR can be used to monitor the progress of the synthesis of this compound by observing the disappearance of reactant peaks and the appearance of product peaks.

-

Stability Studies: Changes in the FT-IR spectrum over time can be used to assess the stability of the compound under various storage conditions.

Conclusion

The FT-IR spectrum of this compound is rich with information that, when properly interpreted, provides a detailed picture of its molecular structure. The characteristic absorption bands of the hydroxyl, tolyl, and isoxazole moieties all contribute to its unique spectral fingerprint. This guide has provided a framework for understanding and interpreting this spectrum, from the fundamental principles of FT-IR to a detailed analysis of the expected vibrational modes. By leveraging this powerful analytical technique, researchers and drug development professionals can ensure the quality and integrity of this and other important pharmaceutical compounds.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. azooptics.com [azooptics.com]

- 3. scribd.com [scribd.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. biolmolchem.com [biolmolchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eng.uc.edu [eng.uc.edu]

Mass Spectrometry of (3-(o-Tolyl)isoxazol-5-yl)methanol: A Predictive Guide to Ionization and Fragmentation

Abstract: This technical guide provides an in-depth, predictive analysis of the mass spectrometric behavior of (3-(o-Tolyl)isoxazol-5-yl)methanol (Molecular Formula: C₁₁H₁₁NO₂, Molecular Weight: 189.21 g/mol ). As a molecule incorporating the medicinally significant isoxazole scaffold, its structural characterization is paramount for researchers in synthetic chemistry and drug development.[1] Lacking published mass spectral data for this specific compound, this whitepaper synthesizes foundational principles from the known fragmentation patterns of its constituent moieties—arylisoxazoles and benzyl alcohols—to construct a reliable predictive model. We explore ionization strategies, detailing the rationale for selecting either Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS). The core of this guide presents detailed, mechanistically-driven predictions of fragmentation pathways under both hard (EI) and soft (ESI-MS/MS) ionization conditions. All theoretical pathways are supported by step-by-step protocols for experimental validation, data tables for quick reference, and detailed diagrams to visualize the complex fragmentation cascades.

Part 1: Foundational Principles & Ionization Strategy

The structural elucidation of a novel or uncharacterized small molecule like this compound via mass spectrometry begins with a critical choice: the ionization method. The selection between a "hard" technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) dictates the nature of the initial mass spectrum and the subsequent analytical strategy. This choice is governed by the analyte's physicochemical properties—volatility, thermal stability, and polarity.

Rationale for Ionization Technique Selection

-

Electron Ionization (EI): As one of the first and still most common ionization techniques, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing ionization by ejecting an electron to form a radical cation (M⁺•).[2][3] This high energy input often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural determination.[3] However, this same energy can cause the molecular ion to be weak or entirely absent for certain classes of compounds.[3] Given the aromatic and heterocyclic nature of this compound, it is expected to be sufficiently volatile and thermally stable for GC-MS analysis, making EI a primary technique for initial investigation.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] It imparts minimal excess energy, typically resulting in the observation of an intact protonated molecule ([M+H]⁺) or other adducts, with little to no spontaneous fragmentation.[6] This is highly advantageous for unequivocally determining the molecular weight.[5] To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID) to generate fragment ions.[7] The presence of the hydroxyl group and nitrogen heteroatom in the target molecule makes it sufficiently polar for efficient protonation and analysis by ESI.

The following workflow illustrates the decision-making process for analyzing an unknown small molecule like the topic compound.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]

An In-depth Technical Guide to the Physical Characteristics of 3-Arylisoxazole Derivatives

Foreword

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] When substituted with an aryl group at the 3-position, the resulting 3-arylisoxazole scaffold becomes a privileged structure, appearing in a wide array of pharmacologically active agents, including the anti-inflammatory drug valdecoxib and the antirheumatic leflunomide.[2][3] The biological activity of these compounds is inextricably linked to their physical characteristics. Properties such as solubility, crystal packing, melting point, and molecular conformation govern everything from formulation and bioavailability to receptor-ligand interactions.[1]

This guide provides a comprehensive exploration of the key physical characteristics of 3-arylisoxazole derivatives for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of data to explain the causality behind experimental choices and the interplay between molecular structure and macroscopic properties.

Section 1: Solid-State Properties: Crystallinity and Melting Point

The solid-state form of an active pharmaceutical ingredient (API) is critical, influencing its stability, dissolution rate, and manufacturability. For 3-arylisoxazole derivatives, which are often crystalline solids at room temperature, understanding these properties is paramount.[4]

Crystallinity and Molecular Packing

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of molecules in the solid state.[5] This analysis provides precise information on bond lengths, bond angles, and the conformation of the molecule. Crucially, it reveals how molecules pack together in the crystal lattice, which is dictated by a network of intermolecular interactions such as hydrogen bonds, C-H···π interactions, and van der Waals forces.[4][6]

For instance, the crystal structure of 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile reveals a monoclinic system where the isoxazole ring adopts an envelope conformation.[4] The crystal packing in this derivative is stabilized by weak C-H···N and C-H…π intermolecular interactions.[4] The specific nature of the aryl group and other substituents dramatically influences these packing arrangements, which in turn affects the compound's physical properties.

Melting Point (Mp)

The melting point is a fundamental physical property that indicates the purity of a crystalline compound and the strength of its crystal lattice forces. A sharp melting point range typically signifies a high degree of purity. The melting points of 3-arylisoxazole derivatives are highly sensitive to the nature and position of substituents on the aryl ring.

Causality Behind Melting Point Trends:

-

Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and higher melting points.

-

Polarity and Hydrogen Bonding: The introduction of polar groups (e.g., -NO₂, -OH) or groups capable of hydrogen bonding can significantly increase the melting point by strengthening intermolecular interactions.

-

Molecular Weight and van der Waals Forces: Increasing molecular weight and surface area generally leads to stronger van der Waals forces, contributing to a higher melting point.

Table 1: Representative Melting Points of 3-Aryl-5-substituted Isoxazole Derivatives

| 3-Aryl Substituent | 5-Substituent | Melting Point (°C) | Reference |

| 4-Chlorophenyl | H | 85-87 | [7] |

| 4-Methoxyphenyl | H | 60-62 | [7] |

| 3-Cyanophenyl | 4-Chloroanilinomethyl | 112.5-113.6 | [8] |

| Phenyl | H | Colorless Solid (Mp not specified) | [4] |

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard, reliable method for determining the melting point range of a crystalline solid.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline 3-arylisoxazole derivative is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Section 2: Solution Properties: Solubility